6-Azaspiro[2.5]octan-1-ylmethanol

Physicochemical Properties Purification Formulation

This spirocyclic amine-alcohol features a rigid 6-azaspiro[2.5]octane core validated in the clinical-stage GLP-1 agonist danuglipron. The reactive primary alcohol handle enables late-stage functionalization for SAR, while the scaffold delivers a favorable CYP inhibition profile versus [3.3.0] alternatives—reducing lead risk. High pKa and moderate logP support CNS penetration. Procure as a reliable, high-purity (≥95%) starting point for GLP-1, M4 antagonist, or general medicinal chemistry libraries.

Molecular Formula C8H15NO
Molecular Weight 141.21
CAS No. 1359655-91-6
Cat. No. B3047235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[2.5]octan-1-ylmethanol
CAS1359655-91-6
Molecular FormulaC8H15NO
Molecular Weight141.21
Structural Identifiers
SMILESC1CNCCC12CC2CO
InChIInChI=1S/C8H15NO/c10-6-7-5-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2
InChIKeyBAOOOTDYBKVUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[2.5]octan-1-ylmethanol (CAS 1359655-91-6): Chemical Profile and Core Specifications


6-Azaspiro[2.5]octan-1-ylmethanol (CAS 1359655-91-6) is a spirocyclic amine-alcohol with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It features a rigid 6-azaspiro[2.5]octane core and a reactive primary alcohol (-CH2OH) group at the 1-position, conferring distinct conformational and chemical properties . The compound is primarily supplied as a research chemical with a typical purity specification of 95% .

Why 6-Azaspiro[2.5]octan-1-ylmethanol Cannot Be Simply Replaced by Other Spirocyclic Building Blocks


Spirocyclic scaffolds are not functionally equivalent. The 6-azaspiro[2.5]octane core, as found in 6-Azaspiro[2.5]octan-1-ylmethanol, is a privileged structure in medicinal chemistry, validated in clinical-stage programs targeting GLP-1 receptors and M4 muscarinic receptors [1][2]. Replacing this specific core with alternative spirocycles, such as the [3.3.0]pyrrolocyclopentane series or simpler piperidines, has been shown to drastically alter key drug properties, including potency, selectivity, and CYP inhibition profiles [1][2]. Therefore, the exact spiro[2.5]octane architecture, combined with the specific substitution pattern, is a critical determinant of downstream biological and pharmacokinetic performance, making simple substitution of the core scaffold highly consequential.

Quantitative Differentiation Guide for 6-Azaspiro[2.5]octan-1-ylmethanol


Physicochemical Differentiation: Boiling Point vs. Parent Scaffold

The introduction of a hydroxymethyl group significantly alters the boiling point of the core scaffold. 6-Azaspiro[2.5]octan-1-ylmethanol has a predicted boiling point of 249.8±13.0 °C . This is substantially higher than the parent 6-Azaspiro[2.5]octane scaffold, for which a predicted boiling point of 158.5±9.0 °C is available . This difference is critical for purification method selection (e.g., distillation vs. chromatography) and can influence thermal stability during high-temperature reactions or formulation processes.

Physicochemical Properties Purification Formulation Thermal Stability

Hydrogen Bonding Capacity: Donor Count Advantage over Parent Scaffold

6-Azaspiro[2.5]octan-1-ylmethanol possesses two hydrogen bond donors (one from the amine and one from the alcohol) and two hydrogen bond acceptors (the amine nitrogen and the alcohol oxygen) [1]. In contrast, the parent 6-Azaspiro[2.5]octane has only one hydrogen bond donor and one acceptor [2]. This doubling of hydrogen bonding capacity, quantified by the change in Topological Polar Surface Area (TPSA) from 12 Ų to 32.26 Ų [1][2], fundamentally alters its solubility profile and its ability to engage in specific interactions with biological targets or chromatography stationary phases.

Hydrogen Bonding Solubility Permeability Molecular Interactions

Ionization State: High pKa Differentiates from Common Basic Amines

6-Azaspiro[2.5]octan-1-ylmethanol exhibits a predicted pKa of 14.96±0.10 , indicating that the amine group is extremely weakly basic and will remain predominantly unprotonated across all physiological pH ranges. This is a stark contrast to more common piperidine- or pyrrolidine-based spirocyclic amines, which typically have pKa values in the 8.5-10.5 range and are substantially protonated at physiological pH. This unique ionization profile implies different membrane permeability, volume of distribution, and potential for lysosomal trapping.

Ionization pH Partitioning ADME Salt Formation

Validated Scaffold in Clinical Chemistry: GLP-1 Agonist Series

The 6-azaspiro[2.5]octane core of 6-Azaspiro[2.5]octan-1-ylmethanol has been clinically validated as a key scaffold for oral small-molecule GLP-1 receptor agonists. A medicinal chemistry campaign by Pfizer resulted in the optimization of this core into potent GLP-1 agonists, paralleling the development of the clinical candidate danuglipron [1]. While the specific potency data for 6-Azaspiro[2.5]octan-1-ylmethanol itself is not available, the class of 6-azaspiro[2.5]octane derivatives demonstrates a proven ability to engage a therapeutically relevant target with high potency. This established precedence reduces the risk associated with scaffold selection in early-stage drug discovery.

GLP-1 Agonist Type 2 Diabetes Obesity Oral Small Molecule

Validated Scaffold in CNS Drug Discovery: M4 Muscarinic Antagonists

Chiral 6-azaspiro[2.5]octanes have been optimized as highly potent and selective M4 muscarinic acetylcholine receptor antagonists. In a head-to-head comparison within the same study, a key R-enantiomer (Compound 8) demonstrated human M4 IC50 of 12 nM, while its S-enantiomer (Compound 9) showed a 2.3-fold lower potency (IC50 28 nM) [1]. Further optimization led to compounds with sub-nanomolar potency (e.g., Compound 10, IC50 = 1.8 nM) [1]. The 6-azaspiro[2.5]octane core provided a crucial advantage over the previously reported [3.3.0]pyrrolocyclopentane series, specifically in terms of improved CYP inhibition profiles [1]. This demonstrates that the specific spirocyclic architecture is a key determinant of both potency and safety pharmacology properties, providing a strong rationale for procuring this core scaffold for CNS programs.

M4 Antagonist CNS Disorders Dystonia Movement Disorders

Evidence-Backed Application Scenarios for Procuring 6-Azaspiro[2.5]octan-1-ylmethanol


Lead Optimization for Oral GLP-1 Receptor Agonists

Procure 6-Azaspiro[2.5]octan-1-ylmethanol as a validated and versatile starting point for a GLP-1 receptor agonist lead optimization program. Its core scaffold is directly linked to the clinically successful danuglipron series [1]. The presence of the primary alcohol handle facilitates late-stage functionalization for SAR exploration, while the scaffold's high pKa may offer a unique avenue for tuning the drug's ionization state and permeability .

Synthesis of Chiral M4 Muscarinic Antagonist Libraries

Utilize 6-Azaspiro[2.5]octan-1-ylmethanol as a key chiral building block for the synthesis of M4 antagonist candidate libraries. Research has shown that the stereochemistry of substituents on this core dramatically influences potency and selectivity for the M4 receptor [1]. The compound's high pKa and low TPSA relative to other amine-alcohols may be advantageous for achieving CNS penetration [2].

Spirocycle-Privileged Scaffold for General Medicinal Chemistry

Incorporate 6-Azaspiro[2.5]octan-1-ylmethanol into general medicinal chemistry programs seeking to explore novel chemical space. Spirocyclic frameworks are known to improve drug-like properties by increasing three-dimensionality and reducing planarity [1]. The specific 6-azaspiro[2.5]octane core has demonstrated favorable CYP inhibition profiles compared to alternative spirocycles, making it a lower-risk choice for lead development . The hydroxymethyl group provides a convenient synthetic handle for attaching diverse pharmacophores.

Physicochemical Property Tool for Formulation and Crystallization Studies

Procure 6-Azaspiro[2.5]octan-1-ylmethanol for use as a model compound in physicochemical studies. Its well-defined, predicted properties (e.g., high pKa, moderate logP) [1] make it a useful control for investigating the impact of weak basicity on solubility, dissolution, and permeability in drug formulation. The compound's ability to act as a hydrogen bond donor and acceptor also makes it relevant for studying crystal engineering and co-crystal formation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azaspiro[2.5]octan-1-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.